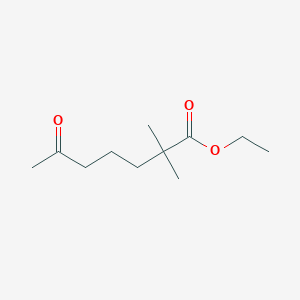

Ethyl 2,2-dimethyl-6-oxoheptanoate

Description

Ethyl 2,2-dimethyl-6-oxoheptanoate is an ester derivative characterized by a heptanoate backbone with a ketone group at the 6th carbon and two methyl substituents at the 2nd position. The dimethyl groups at the α-position may confer steric hindrance, influencing its reactivity and stability compared to analogous esters.

Properties

IUPAC Name |

ethyl 2,2-dimethyl-6-oxoheptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-5-14-10(13)11(3,4)8-6-7-9(2)12/h5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBRSWXMVOLWOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CCCC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-dimethyl-6-oxoheptanoate can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-dimethyl-6-oxoheptanoic acid with ethanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-6-oxoheptanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various esters or amides.

Scientific Research Applications

Ethyl 2,2-dimethyl-6-oxoheptanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research on potential pharmaceutical applications, including drug development and delivery systems.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethyl-6-oxoheptanoate involves its interaction with specific molecular targets and pathways. The compound’s keto group can participate in various biochemical reactions, including enzyme-catalyzed transformations . These interactions can affect cellular processes and metabolic pathways, making the compound valuable in research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 2,2-dimethyl-6-oxoheptanoate can be contextualized against related esters, such as Ethyl 2-acetylheptanoate (CAS 24317-94-0), for which safety and compositional data are provided in the evidence .

Structural and Functional Differences

The 6-oxo group in the target compound introduces a ketone moiety, which may enhance polarity and susceptibility to reduction reactions, unlike the acetyl group in Ethyl 2-acetylheptanoate.

In contrast, the safety profile of this compound remains uncharacterized in the available literature.

Synthetic Utility: Ethyl 2-acetylheptanoate’s acetyl group may serve as a reactive site for condensation reactions (e.g., Claisen), whereas the ketone in the target compound could facilitate aldol or Grignard reactions.

Research Implications and Data Gaps

While Ethyl 2-acetylheptanoate provides a benchmark for ester reactivity and safety, the absence of empirical data for this compound limits direct comparisons. Future studies should prioritize:

- Spectroscopic characterization (e.g., NMR, IR) to confirm structural assignments.

- Thermodynamic and kinetic analyses to quantify steric and electronic effects.

- Toxicological assessments to establish safety protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.